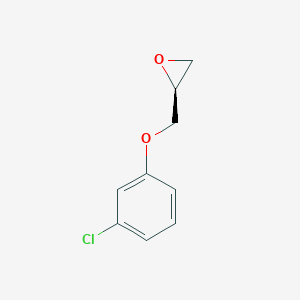

(S)-2-((3-Chlorophenoxy)methyl)oxirane

説明

(S)-2-((3-Chlorophenoxy)methyl)oxirane is a chiral epoxide characterized by a 3-chlorophenoxy group attached to a methyl-oxirane backbone. Its molecular formula is C₉H₉ClO₂, with a molecular weight of 184.62 g/mol . The compound has the CAS registry number 129098-54-0 and is classified under the HS code 29109000.90 for epoxides and their derivatives . It is typically stored under dry conditions at 2–8°C to maintain stability . As an epoxide, it serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and polymers.

特性

IUPAC Name |

(2S)-2-[(3-chlorophenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-7-2-1-3-8(4-7)11-5-9-6-12-9/h1-4,9H,5-6H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWAQHTYWDAKBC-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)COC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60574757 | |

| Record name | (2S)-2-[(3-Chlorophenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129098-53-9 | |

| Record name | (2S)-2-[(3-Chlorophenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Conditions

-

Synthesis of (S)-Glycidol :

(S)-Glycidol is synthesized via asymmetric epoxidation of allyl alcohol using a titanium-based chiral catalyst (e.g., Sharpless conditions). The reaction employs tert-butyl hydroperoxide (TBHP) as the oxidizing agent and a titanium tetraisopropoxide/(R,R)-diethyl tartrate complex to induce enantioselectivity.Parameter Value Catalyst Ti(OiPr)₄/(R,R)-diethyl tartrate Oxidizing Agent TBHP Temperature -20°C to 0°C Enantiomeric Excess (ee) 90–95% -

Etherification with 3-Chlorophenol :

(S)-Glycidol reacts with 3-chlorophenol under basic conditions (e.g., K₂CO₃ or NaH) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). The phenoxide ion attacks the less sterically hindered carbon of the glycidol epoxide via an SN2 mechanism, retaining the (S)-configuration.Parameter Value Base K₂CO₃ (2.0 equiv) Solvent THF, 0°C to 25°C Reaction Time 12–24 hours Yield 70–85%

Kinetic Resolution of Racemic Mixtures

Racemic 2-((3-Chlorophenoxy)methyl)oxirane can be resolved into enantiomers using chiral acids or bases. For example, (S)-mandelic acid forms diastereomeric salts with the (R)- and (S)-enantiomers, which are separated via fractional crystallization.

Process Overview

-

Racemic Synthesis :

Epichlorohydrin reacts with 3-chlorophenol in the presence of NaOH, yielding racemic 2-((3-Chlorophenoxy)methyl)oxirane. -

Resolution with (S)-Mandelic Acid :

The racemic epoxide is treated with (S)-mandelic acid in ethanol. The (S)-enantiomer forms a less soluble salt, which precipitates first.Parameter Value Resolving Agent (S)-Mandelic acid (1.1 equiv) Solvent Ethanol Crystallizations 2–3 cycles ee After Resolution ≥98%

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors enhance efficiency and stereochemical control. A two-step process integrates glycidol synthesis and etherification.

Flow Reactor Design

-

Epoxidation Module :

Allyl alcohol and TBHP are mixed in a microreactor with immobilized titanium catalyst, producing (S)-glycidol with 92% ee at 10°C. -

Etherification Module :

(S)-Glycidol and 3-chlorophenol are combined in a tubular reactor with K₂CO₃, achieving 80% conversion in 30 minutes.Parameter Value Residence Time 30 minutes Temperature 25°C Throughput 5 kg/day

Comparative Analysis of Methods

| Method | Enantiomeric Excess (ee) | Yield | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chiral Glycidol | 90–95% | 70–85% | High | Moderate |

| Kinetic Resolution | ≥98% | 40–50% | Low | Low |

| Continuous Flow | 92% | 80% | Very High | High |

Challenges and Optimization Strategies

-

Epoxide Ring Stability : The oxirane ring is prone to hydrolysis under acidic conditions. Anhydrous solvents and inert atmospheres are critical.

-

Byproduct Formation : Competing reactions (e.g., diol formation via ring-opening) are minimized by controlling base strength (e.g., using K₂CO₃ instead of NaOH).

-

Catalyst Recycling : Immobilized titanium catalysts in flow systems reduce waste and cost.

化学反応の分析

Types of Reactions

(S)-2-((3-Chlorophenoxy)methyl)oxirane can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The epoxide ring is highly strained and can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.

Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.

Reduction: Reduction reactions can convert the epoxide ring into an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the ring-opening process.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Depending on the nucleophile, products can include amino alcohols, thioethers, or ethers.

Oxidation: Products can include diols or other oxidized derivatives.

Reduction: The primary product is an alcohol.

科学的研究の応用

(S)-2-((3-Chlorophenoxy)methyl)oxirane has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where epoxide-containing compounds have shown efficacy.

Industry: It is used in the production of polymers and resins, where its reactivity can be harnessed to create materials with desirable properties.

作用機序

The mechanism of action of (S)-2-((3-Chlorophenoxy)methyl)oxirane involves its ability to react with nucleophiles, leading to the formation of covalent bonds with various biomolecules. This reactivity is primarily due to the strained epoxide ring, which is highly susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present in the system.

類似化合物との比較

Comparison with Structurally Similar Compounds

Enantiomeric and Positional Isomers

(a) Enantiomeric Pair: (R)-2-((3-Chlorophenoxy)methyl)oxirane

The R-enantiomer shares the same molecular formula and weight as the S-form but differs in spatial configuration. This enantiomeric pair may exhibit divergent biological activities and crystallization behaviors. For example, enantiomers often show differences in pharmacological efficacy due to stereospecific interactions with biological targets .

(b) Positional Isomers

- (S)-2-((4-Chlorophenoxy)methyl)oxirane: The chlorine substituent is in the para position instead of meta. This positional change alters electronic properties (e.g., electron-withdrawing effects) and may affect reactivity in ring-opening reactions .

Substituent Variants

(a) Halogen-Substituted Analogues

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Price (USD/g) |

|---|---|---|---|---|

| (R)-2-((3-Bromo-phenoxy)methyl)oxirane | C₉H₉BrO₂ | 229.08 | 345975-15-7 | $420/5g |

| (S)-2-((3-Bromo-phenoxy)methyl)oxirane | C₉H₉BrO₂ | 229.08 | Not Provided | $140/1g |

| (R)-2-((2-Nitrophenoxy)methyl)oxirane | C₉H₉NO₄ | 195.17 | 345975-15-7 | $420/5g |

Key Observations :

- Bromine substituents increase molecular weight and may enhance lipophilicity compared to chlorine analogues .

(b) Electron-Donating Substituents

- (S)-2-((4-Methoxyphenoxy)methyl)oxirane: The methoxy group donates electrons via resonance, increasing the electron density of the aromatic ring. This could accelerate electrophilic substitution reactions but reduce epoxide stability .

- (S)-2-((3-Trifluoromethylphenoxy)methyl)oxirane: The CF₃ group is strongly electron-withdrawing, which may polarize the epoxide ring, enhancing reactivity in acid-catalyzed ring-opening reactions .

Functionalized Epoxides

- (S)-2-((2-Chloroethoxy)methyl)oxirane: Incorporates a chloroethyl chain, enabling applications in polymer crosslinking. Its molecular weight is 136.58 g/mol, significantly lower than the 3-chlorophenoxy derivative .

- 3-(3-Chlorophenyl)-N-phenyloxirane-2-carboxamide : A carboxamide-functionalized epoxide used in crystallography studies. This derivative demonstrates the adaptability of epoxides in forming hydrogen-bonded networks .

Physicochemical and Reactivity Trends

- Lipophilicity : Chlorine and bromine substituents increase LogP values, enhancing membrane permeability in biological systems .

- Reactivity: Electron-withdrawing groups (e.g., NO₂, CF₃) stabilize epoxides but may slow nucleophilic ring-opening. Electron-donating groups (e.g., OCH₃) have the opposite effect .

- Thermal Stability : Higher molecular weight derivatives (e.g., brominated analogues) may exhibit higher melting points due to stronger van der Waals interactions .

生物活性

(S)-2-((3-Chlorophenoxy)methyl)oxirane, an epoxide compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an oxirane (epoxide) ring structure with a chlorophenoxy group. The presence of the chlorine atom enhances its reactivity, making it a subject of interest for various biological applications.

- Molecular Formula : C9H9ClO2

- Molecular Weight : 184.62 g/mol

The biological activity of this compound is primarily attributed to its electrophilic nature due to the strained epoxide ring. This allows it to undergo nucleophilic attack by various biomolecules, leading to the formation of covalent bonds. The specific targets and pathways depend on the nature of the nucleophile involved in the reaction.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cells, particularly those expressing high levels of integrin β4 (ITGB4). For instance, a study highlighted that treatment with this compound significantly decreased cell viability in several cancer cell lines, including prostate cancer (PC3), lung carcinoma (A549), colorectal cancer (HCT116), and breast cancer (MCF-7) .

Case Studies

-

Study on Anticancer Efficacy :

- Objective : Evaluate the effect of this compound on tumor cell viability.

- Methodology : Various cancer cell lines were treated with different concentrations of the compound.

- Findings : A dose-dependent decrease in cell viability was observed in ITGB4-expressing tumor cells, indicating potential as a therapeutic agent .

-

Antimicrobial Activity Assessment :

- Objective : Investigate the antimicrobial effects against specific bacterial strains.

- Methodology : The compound was tested against several pathogens using standard microbiological techniques.

- Findings : Significant inhibition of bacterial growth was recorded, supporting its use as a novel antimicrobial agent.

Data Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。